molecular formula C21H13BrCl2N2OS B12052073 3-(4-Bromophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one CAS No. 477313-80-7

3-(4-Bromophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one

Cat. No.: B12052073
CAS No.: 477313-80-7
M. Wt: 492.2 g/mol
InChI Key: MKDXLFJJHZFGQQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique substituents, may exhibit specific interactions and activities that make it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the 4-Bromophenyl Group: This step may involve a substitution reaction where a bromophenyl group is introduced to the quinazolinone core.

    Attachment of the 2,6-Dichlorobenzylthio Group: This can be done through a thiolation reaction, where the 2,6-dichlorobenzylthio group is attached to the quinazolinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the substituents, potentially altering the compound’s biological activity.

    Substitution: Various substitution reactions can introduce different functional groups to the compound, modifying its properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or infections.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in critical biological pathways.

    Receptors: Binding to receptors on cell surfaces, modulating cellular responses.

    Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one
  • 3-(4-Fluorophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one
  • 3-(4-Methylphenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one

Uniqueness

3-(4-Bromophenyl)-2-((2,6-dichlorobenzyl)thio)quinazolin-4(3H)-one is unique due to the presence of the bromophenyl and dichlorobenzylthio groups. These substituents may confer specific biological activities or chemical properties that distinguish it from similar compounds.

Properties

CAS No.

477313-80-7

Molecular Formula

C21H13BrCl2N2OS

Molecular Weight

492.2 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C21H13BrCl2N2OS/c22-13-8-10-14(11-9-13)26-20(27)15-4-1-2-7-19(15)25-21(26)28-12-16-17(23)5-3-6-18(16)24/h1-11H,12H2

InChI Key

MKDXLFJJHZFGQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

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